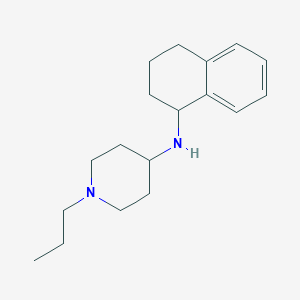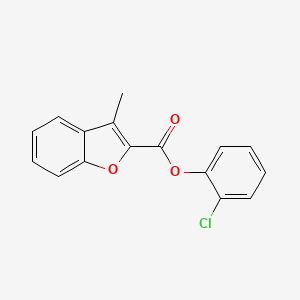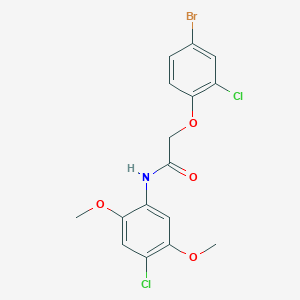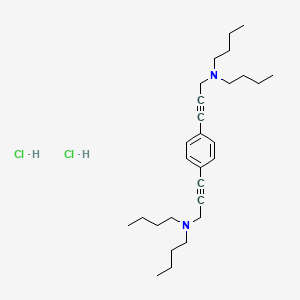![molecular formula C12H19N3O3 B5205813 5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as DIPYR, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPYR is a pyrazole derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of DIPYR involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR reduces the production of prostaglandins, which may have anti-inflammatory effects.
Biochemical and Physiological Effects:
DIPYR has been shown to have a range of biochemical and physiological effects. In addition to its COX-2 inhibitory activity, DIPYR has been shown to have antioxidant properties and to inhibit the activity of other enzymes involved in inflammation. DIPYR has also been shown to have potential applications in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of DIPYR for lab experiments is its specificity for COX-2 inhibition. Unlike other COX inhibitors, DIPYR does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DIPYR a potentially safer option for the treatment of inflammatory diseases. However, one limitation of DIPYR is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on DIPYR. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the investigation of DIPYR's potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DIPYR and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, DIPYR is a promising compound that has potential applications in scientific research. Its specificity for COX-2 inhibition and its potential anti-inflammatory and anti-cancer effects make it an interesting compound for further investigation. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of diseases.
合成方法
The synthesis of DIPYR involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with diisopropylcarbodiimide and diisopropylamine. The reaction takes place in the presence of a solvent, typically dichloromethane or chloroform, and requires careful temperature control and stirring. The resulting product is then purified using column chromatography or recrystallization. The yield of DIPYR can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学研究应用
DIPYR has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where DIPYR has been shown to inhibit the activity of a key enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR may have potential applications in the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
5-[di(propan-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-7(2)15(8(3)4)11(16)10-9(12(17)18)6-13-14(10)5/h6-8H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNJRRFARZZLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dipropan-2-ylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)


![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)


![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)
